1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate

Description

Properties

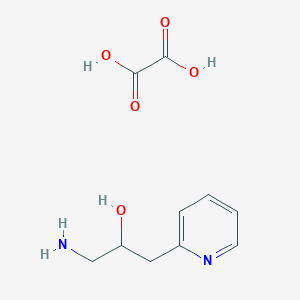

Molecular Formula |

C10H14N2O5 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-amino-3-pyridin-2-ylpropan-2-ol;oxalic acid |

InChI |

InChI=1S/C8H12N2O.C2H2O4/c9-6-8(11)5-7-3-1-2-4-10-7;3-1(4)2(5)6/h1-4,8,11H,5-6,9H2;(H,3,4)(H,5,6) |

InChI Key |

ZMCBEGPQVJBREX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC(CN)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-pyridinecarboxaldehyde with nitromethane to form 2-nitro-1-(pyridin-2-yl)ethanol, which is then reduced to 1-Amino-3-(pyridin-2-yl)propan-2-ol. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its functional groups allow for diverse reactions, facilitating the construction of more complex molecular architectures. This versatility is particularly valuable in the development of pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate typically involves several steps, including the formation of the pyridine ring and subsequent functionalization to introduce the amino and oxalate groups.

Medicinal Chemistry Applications

This compound exhibits notable biological activity, making it relevant in medicinal chemistry. Its potential interactions with various biological targets highlight its importance in therapeutic contexts.

Binding Studies

Interaction studies have demonstrated that this compound can bind with multiple biological targets, suggesting its utility in drug design. For instance, it has been explored as a ligand for receptors involved in neurological disorders, showcasing its potential neuroprotective properties.

Neuroprotective Properties

Research has indicated that derivatives of this compound exhibit neuroprotective effects in models of Parkinson's disease. The compound's ability to interact with dopamine receptors suggests its potential as a therapeutic agent for managing symptoms associated with neurodegenerative diseases .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound, demonstrating its effectiveness in scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing oxidative stress-related damage, which is implicated in various chronic diseases .

Mechanism of Action

The mechanism of action of 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate with analogs differing in substituents, heterocycles, or functional groups:

Biological Activity

1-Amino-3-(pyridin-2-yl)propan-2-ol oxalate is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 242.23 g/mol. The compound consists of an amino group, a pyridine ring, and an oxalate moiety, which contribute to its diverse chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function.

- π-π Interactions : The pyridine ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

- Metal Ion Chelation : The oxalate moiety can chelate metal ions, impacting metalloproteins and enzymes.

Interaction Studies

Research indicates that this compound can bind with various biological targets, making it a valuable compound in synthetic organic chemistry and medicinal applications. Its functional groups allow for a range of interactions within biological systems, enhancing its potential as a therapeutic agent.

Case Studies

- Proteomics Research : The compound has been utilized in proteomics research to study protein interactions and functions. This application highlights its role as a model compound in drug development studies aimed at understanding similar structures.

- Inhibitory Activity : In studies involving related compounds, it has been shown that modifications to the amino or pyridine groups can significantly affect inhibitory activities against specific enzymes. For instance, variations in the position of the pyridine ring may lead to different biological activities, underscoring the importance of structural nuances in pharmacological efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-3-(benzyloxy)propan-2-ol oxalate | Contains a benzyloxy group instead of pyridine | More hydrophobic due to the benzyloxy group |

| 1-Amino-3-(pyridin-3-yl)propan-2-ol | Different position of the pyridine ring | May exhibit different biological activities |

| 1,3-Bis(bis(pyridin-2-ylmethyl)amino)propan-2-o | Contains multiple pyridine rings | Increased complexity may enhance biological activity |

This table illustrates how variations in functional groups and their positions can significantly influence chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-3-(pyridin-2-yl)propan-2-ol oxalate, and how can yield be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar β-amino alcohols (e.g., 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate) were synthesized from thymol using stepwise alkylation and oxalate salt formation. Key parameters include:

- Temperature control (room temperature for amine coupling, reflux for cyclization).

- Use of oxalic acid for salt formation to enhance crystallinity.

- Purification via recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR to confirm the pyridinyl and propanolamine backbone.

- HPLC-MS : High-resolution mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., ).

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (oxalate carbonyl) .

Q. How can researchers ensure purity and quantify impurities in this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1 mL/min flow rate.

- Reference Standards : Compare retention times with pharmacopeial impurities like pheniramine N-oxide oxalate or related pyridinyl derivatives .

Advanced Research Questions

Q. How to design pharmacological experiments to evaluate β-blocker activity in vitro and in vivo?

- Methodological Answer :

- In vitro : Use isolated rat uterus models to assess smooth muscle relaxation. Pre-incubate tissues with the compound (1–100 μM) and measure inhibition of agonist-induced contractions.

- In vivo : Administer the compound (10–50 mg/kg) to mice and monitor ECG parameters (e.g., heart rate reduction) to assess cardiac β-adrenergic receptor blockade .

Q. How to resolve contradictions in solubility data across different studies?

- Methodological Answer :

- Salt Form : Solubility varies with counterion (e.g., oxalate vs. maleate salts). Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).

- Temperature Dependence : Perform thermogravimetric analysis (TGA) to assess hydration/degradation effects .

Q. What strategies enhance metabolic stability while retaining bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce fluorine at the pyridine ring (e.g., 6-fluoropyridin-3-yl derivatives) to block oxidative metabolism.

- Pro-drug Design : Convert the amino group to a tert-butyl carbamate for improved plasma stability, with enzymatic cleavage in target tissues .

Q. How to investigate oxidative degradation pathways under accelerated stability conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.